
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride is a chemical compound belonging to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing oxygen and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route is the cyclization of 2,2-dimethyl-1,2,3,4-tetrahydro-1,5-benzoxazepine with hydrochloric acid. The reaction is usually carried out in an acidic medium, often using concentrated hydrochloric acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of different derivatives of the compound.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a ligand for various biological targets, potentially influencing biological processes.
Medicine: The compound has shown potential in drug discovery and development, with possible applications in treating various diseases.
Industry: It can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparación Con Compuestos Similares
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepinehydrochloride can be compared with other similar compounds, such as 2,3,4,5-tetrahydro-1,5-benzoxazepine and 2,2-dimethyl-1,2,3,4-tetrahydro-1,5-benzoxazepine. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its reactivity and biological effects.
List of Similar Compounds
2,3,4,5-tetrahydro-1,5-benzoxazepine
2,2-dimethyl-1,2,3,4-tetrahydro-1,5-benzoxazepine
4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
2,2-dimethyl-4,5-dihydro-3H-1,5-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)7-8-12-9-5-3-4-6-10(9)13-11;/h3-6,12H,7-8H2,1-2H3;1H |
Clave InChI |
YLTVNGBJMJCHSX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC2=CC=CC=C2O1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


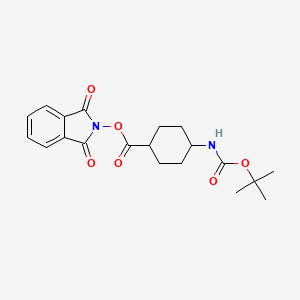

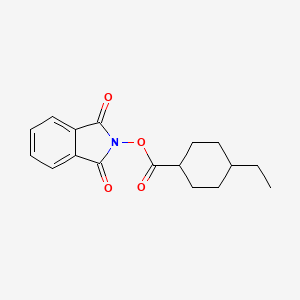
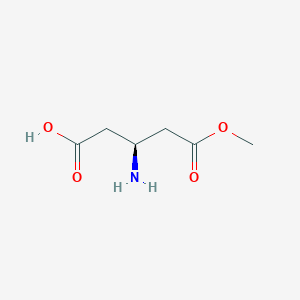

![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B15316626.png)
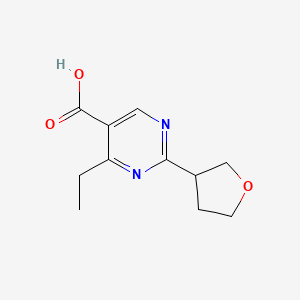
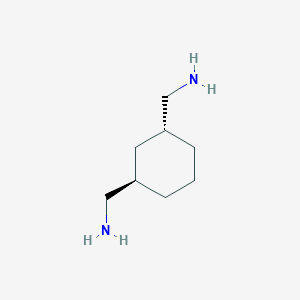
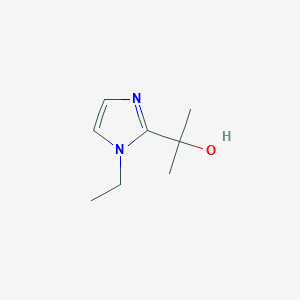

![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
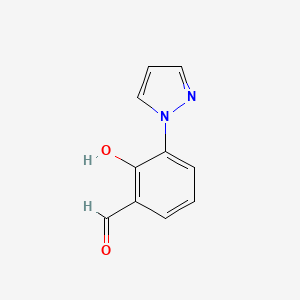
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
